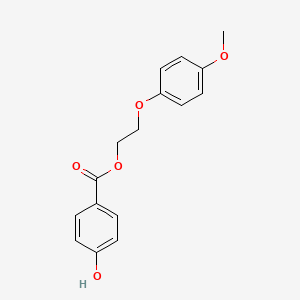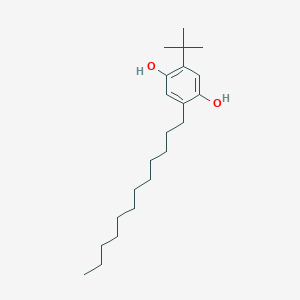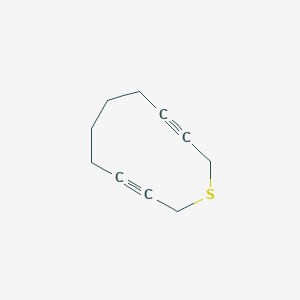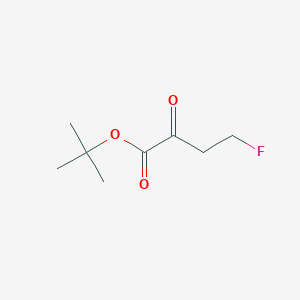
tert-Butyl 4-fluoro-2-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-fluoro-2-oxobutanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a fluorine atom, and a keto group within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-fluoro-2-oxobutanoate typically involves the esterification of 4-fluoro-2-oxobutanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 4-fluoro-2-oxobutanoate can undergo oxidation reactions, particularly at the keto group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom in this compound can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thio-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 4-fluoro-2-oxobutanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and material science.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ester hydrolysis. It can act as a substrate for esterases and lipases, providing insights into enzyme specificity and kinetics.
Medicine: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors. Its fluorinated structure can enhance the metabolic stability and bioavailability of pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique reactivity makes it suitable for applications in polymer chemistry and surface coatings.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-fluoro-2-oxobutanoate involves its interaction with molecular targets such as enzymes. The ester group can undergo hydrolysis catalyzed by esterases, leading to the formation of the corresponding acid and alcohol. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets, enhancing its effectiveness in various applications.
Comparación Con Compuestos Similares
- tert-Butyl 4-fluoro-2-formylphenylcarbamate
- tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate
- tert-Butyl 3-formylphenylcarbamate
Comparison: tert-Butyl 4-fluoro-2-oxobutanoate is unique due to the presence of both a fluorine atom and a keto group, which impart distinct reactivity and stability. Compared to similar compounds, it offers a balance of hydrophobicity and electronic effects, making it versatile for various chemical transformations and applications.
Propiedades
Número CAS |
112505-12-1 |
|---|---|
Fórmula molecular |
C8H13FO3 |
Peso molecular |
176.19 g/mol |
Nombre IUPAC |
tert-butyl 4-fluoro-2-oxobutanoate |
InChI |
InChI=1S/C8H13FO3/c1-8(2,3)12-7(11)6(10)4-5-9/h4-5H2,1-3H3 |
Clave InChI |
WKDXRXSBBKJASH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(=O)CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,7-Dimethyl-9-oxo-3-thia-7-azabicyclo[3.3.1]nonan-7-ium iodide](/img/structure/B14306635.png)
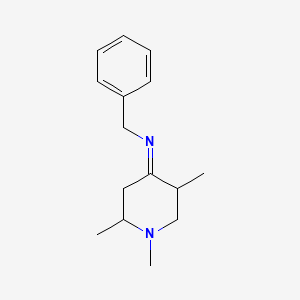
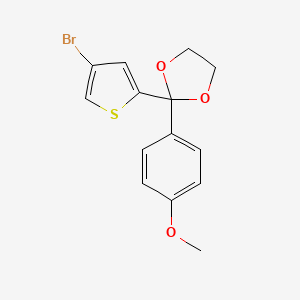


![3,4-Dihydro-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one](/img/structure/B14306653.png)

![2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]-](/img/structure/B14306667.png)
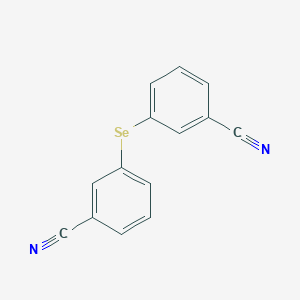
![2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]-](/img/structure/B14306674.png)

